UCN-01 - 112953-11-4

UCN-01

Catalog Number: EVT-287792
CAS Number: 112953-11-4
Molecular Formula: C28H26N4O4
Molecular Weight: 482.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UCN-02 is an indolocarbazole.
7-Hydroxystaurosporine is a natural product found in Streptomyces and Streptomyces longisporoflavus with data available.
7-Hydroxystaurosporine is a synthetic derivative of staurosporine with antineoplastic activity. 7-hydroxystaurosporine inhibits many phosphokinases, including the serine/threonine kinase AKT, calcium-dependent protein kinase C, and cyclin-dependent kinases. This agent arrests tumor cells in the G1/S of the cell cycle and prevents nucleotide excision repair by inhibiting the G2 checkpoint kinase chk1, resulting in apoptosis. (NCI04)
Classification

7-Hydroxystaurosporine is classified as a protein kinase inhibitor. It specifically targets calcium-dependent protein kinase C isoforms and has been shown to inhibit other kinases involved in the DNA damage response and cell cycle regulation. Its chemical formula is C28H26N4O4, with a molecular weight of 462.53 g/mol .

Synthesis Analysis

The synthesis of 7-Hydroxystaurosporine can be achieved through several methods, primarily involving the modification of staurosporine. The most common synthetic route includes:

  1. Starting Material: Staurosporine, which serves as the precursor.
  2. Hydroxylation: The introduction of a hydroxyl group at the 7-position of the staurosporine molecule. This can be accomplished using various hydroxylation reagents or microbial transformations.
  3. Purification: Following synthesis, the compound is purified through techniques such as chromatography to isolate 7-Hydroxystaurosporine from other by-products.

Technical parameters often include specific reaction conditions such as temperature, solvent choice (often dimethyl sulfoxide), and reaction time, which can significantly affect yield and purity .

Molecular Structure Analysis

The molecular structure of 7-Hydroxystaurosporine features a complex arrangement characteristic of indolocarbazole alkaloids. Key structural elements include:

  • Indole Ring System: A fused bicyclic structure that contributes to its biological activity.
  • Carbazole Moiety: This part of the molecule is crucial for its interaction with protein kinases.
  • Hydroxyl Group: The presence of the hydroxyl group at the 7-position enhances its solubility and biological activity.

The three-dimensional conformation plays a vital role in its interaction with target enzymes, influencing binding affinity and specificity .

Chemical Reactions Analysis

7-Hydroxystaurosporine participates in several chemical reactions relevant to its function:

  1. Kinase Inhibition: It acts as an inhibitor by competing with ATP for binding to the active site of kinases, effectively blocking phosphorylation events critical for cell signaling.
  2. Cell Cycle Modulation: By inhibiting key kinases involved in cell cycle progression, it can induce cell cycle arrest, particularly in cancer cells.
  3. Apoptosis Induction: It enhances apoptotic pathways when used in combination with other chemotherapeutic agents, leading to increased cytotoxicity against tumor cells .
Mechanism of Action

The mechanism of action of 7-Hydroxystaurosporine primarily involves:

  • Inhibition of Protein Kinase C: It selectively inhibits various isoforms of protein kinase C, which are pivotal in regulating cell growth and survival.
  • Impact on DNA Damage Response: The compound interferes with signaling pathways that respond to DNA damage, promoting apoptosis in cells with compromised DNA integrity.
  • Alteration of Cell Adhesion Properties: By modulating expression levels of adhesion molecules like E-cadherin, it affects cell migration and invasion capabilities in cancer cells .
Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Hydroxystaurosporine are essential for understanding its behavior in biological systems:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited aqueous solubility.
  • Stability: Stability studies indicate that it maintains activity under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: The compound exhibits a melting point range indicative of its crystalline nature, which is typically around 150–155 °C .
Applications

7-Hydroxystaurosporine has several significant applications in scientific research and potential therapeutic contexts:

  1. Cancer Therapy: Due to its ability to inhibit key signaling pathways involved in tumor growth and metastasis, it is being explored as a treatment for various cancers, including glioblastoma and ovarian cancer.
  2. Research Tool: It serves as a valuable tool in cellular biology for studying kinase signaling pathways and their roles in disease processes.
  3. Combination Therapy: Its efficacy is enhanced when used alongside other chemotherapeutic agents, making it a candidate for combination therapies aimed at improving patient outcomes in oncology .
Molecular Mechanisms of Action of 7-Hydroxystaurosporine (UCN-01)

7-Hydroxystaurosporine (UCN-01), a derivative of the non-selective kinase inhibitor staurosporine, exhibits a complex polypharmacology centered on disrupting critical cell cycle checkpoints and survival signaling pathways in cancer cells. Its core structure (C₂₈H₂₆N₄O₄) facilitates interactions with multiple kinase targets, leading to potent anticancer effects. [1] [4]

Kinase Inhibition Profiles and Selectivity Patterns

UCN-01 demonstrates a broad yet distinct kinase inhibition profile compared to its parent compound, staurosporine. While inherently less promiscuous, its primary therapeutic effects stem from targeting key regulators of cell cycle progression and DNA damage response. [1] [2]

CHK1/CHK2 Dual Inhibition Dynamics

UCN-01 functions as a potent dual inhibitor of checkpoint kinases CHK1 and CHK2, critical mediators of the DNA damage response (DDR). It binds the ATP-binding sites of both kinases, exhibiting nanomolar inhibitory concentrations (IC₅₀). CHK1 inhibition (IC₅₀ ≈ 5-30 nM) is particularly significant, leading to abrogation of the S and G₂/M phase checkpoints upon DNA damage. This prevents CHK1-mediated phosphorylation and inactivation of CDC25 phosphatases, crucial for cell cycle arrest. While also inhibiting CHK2, functional studies indicate that the primary chemosensitizing effects of UCN-01 are mediated through CHK1 inhibition, as CHK2 knockdown alone does not mimic its potentiation of DNA-damaging agents. UCN-01's ability to override these checkpoints forces cells with unrepaired DNA damage into catastrophic mitosis. [1] [3] [6]

Cross-Reactivity with Protein Kinase C Isoforms

Originally identified as a PKC inhibitor, UCN-01 retains significant activity against multiple Protein Kinase C (PKC) isoforms, albeit with varying potency. While its affinity for classical and novel PKC isoforms (e.g., PKCα, PKCβ) is lower than staurosporine, UCN-01 effectively suppresses PKC-mediated signaling pathways implicated in cell proliferation and survival. This PKC inhibitory activity contributes to its antiproliferative effects, particularly in G₁ phase arrest observed in some cell types, through mechanisms involving modulation of cyclin-dependent kinase (CDK) activity and induction of CDK inhibitors like p21. [1] [5] [9]

Structural Basis of PDK1 Inhibition and ATP-Competitive Binding

Crystallographic studies of UCN-01 bound to the 3-phosphoinositide-dependent protein kinase 1 (PDK1) kinase domain reveal the molecular basis for its potency and partial selectivity. The key structural determinant is the 7-hydroxy group absent in staurosporine. This group forms:

  • Direct hydrogen bonds with the hinge region residue Glu166 of PDK1.
  • Water-mediated hydrogen bonds with residues Asp223 and Lys76 within the active site.These specific interactions, coupled with the hydrophobic indolocarbazole core occupying the adenine-binding pocket, confer a distinct inhibition profile compared to staurosporine. UCN-01 acts as a competitive ATP antagonist, locking PDK1 in an inactive conformation. PDK1 inhibition disrupts the pivotal Akt/PKB survival signaling pathway, contributing to UCN-01's pro-apoptotic effects, particularly in conjunction with other kinase inhibitions. [2] [5]

Table 1: Key Kinase Targets of 7-Hydroxystaurosporine (UCN-01) and Inhibitory Potency

Target KinasePrimary FunctionInhibition by UCN-01Biological Consequence
CHK1DNA Damage Checkpoint (S/G₂/M)Potent Inhibition (IC₅₀ ~5-30 nM)Abrogation of DNA damage checkpoints, mitotic catastrophe
CHK2DNA Damage Checkpoint, p53 modulatorInhibition (Less potent than CHK1)Contributes to checkpoint override, p53-independent apoptosis
PDK1AGC Kinase activator (e.g., Akt/PKB)Potent ATP-competitive InhibitionDisruption of PI3K/Akt survival signaling
PKC familySignal transduction, proliferationBroad Isoform InhibitionCell cycle arrest (G₁), growth suppression

DNA Damage Checkpoint Abrogation

A hallmark of UCN-01's anticancer activity is its ability to disrupt critical cell cycle checkpoints, particularly those activated in response to DNA damage, sensitizing cancer cells to genotoxic stress.

Disruption of CDC25C Phosphorylation and G2/M Checkpoint Override

Following DNA damage, the ATR/CHK1 pathway is activated, leading to CHK1-mediated phosphorylation of CDC25C phosphatase at serine 216. This phosphorylation creates a binding site for 14-3-3 proteins, sequestering CDC25C in the cytoplasm and preventing it from activating CDK1/cyclin B1 complexes necessary for mitotic entry. This results in G₂ arrest, allowing time for DNA repair. UCN-01 potently inhibits CHK1 kinase activity, preventing CDC25C phosphorylation at Ser216. Consequently, CDC25C remains active in the nucleus, dephosphorylates and activates CDK1/cyclin B1, and drives cells harboring DNA damage prematurely into mitosis. This override of the G₂/M checkpoint leads to mitotic catastrophe and cell death, especially in cells with compromised G₁/S checkpoints (e.g., p53 mutant cells). This mechanism underlies the profound synergy observed between UCN-01 and DNA-damaging chemotherapeutic agents (e.g., cisplatin, gemcitabine, topoisomerase inhibitors) or ionizing radiation. [1] [3] [6]

Synergy with ATR/ATM Pathway Inhibition in HR-Deficient Models

UCN-01 exhibits preferential cytotoxicity and synergistic effects in cancer cells deficient in Homologous Recombination (HR) DNA repair (e.g., BRCA1/2 mutant cells). HR-deficient cells exhibit heightened reliance on the ATR-CHK1 pathway for replication fork stability, S-phase progression, and G₂/M checkpoint activation to survive endogenous replication stress and exogenous DNA damage. Inhibiting CHK1 with UCN-01 ablates these critical backup mechanisms. The resulting accumulation of unrepaired DNA double-strand breaks, replication fork collapse, and forced progression through checkpoints leads to synthetic lethality. This synergy is potentiated by inhibitors targeting upstream activators of CHK1, such as ATR or ATM, creating a compounded defect in the DDR. The effectiveness of UCN-01 in HR-deficient models is often independent of p53 status, although p53 deficiency can further enhance sensitivity by removing the G₁/S checkpoint. [1] [3]

Modulation of Apoptotic Signaling Pathways

Beyond checkpoint abrogation, UCN-01 directly modulates apoptotic pathways, contributing to its single-agent activity and synergy with other treatments.

p53-Independent Pro-Apoptotic Mechanisms

UCN-01 effectively induces apoptosis in a wide range of cancer cell lines irrespective of their p53 status. Studies in colon carcinoma (HT29, p53 mutant), leukemia (HL-60, p53 null), and breast cancer models demonstrate robust apoptosis induction without functional p53 involvement. Key mechanisms include:

  • E2F-1 Accumulation: G₁/S arrest or S-phase perturbation can lead to accumulation of the transcription factor E2F-1, which possesses pro-apoptotic activity.
  • Downregulation of Survival Proteins: Inhibition of PDK1 and subsequently Akt signaling leads to decreased phosphorylation (inactivation) of pro-apoptotic proteins like Bad and FoxO transcription factors, and reduced expression of anti-apoptotic proteins like XIAP and survivin.
  • Induction of Pro-apoptotic Proteins: UCN-01 can upregulate the expression of death receptors (e.g., Fas, TRAIL-R2) and their ligands in some contexts.
  • Direct Caspase Activation: UCN-01 treatment has been linked to the processing and activation of initiator caspases (e.g., caspase-8, caspase-9) and effector caspases (e.g., caspase-3, caspase-7), culminating in PARP cleavage and apoptotic execution. This caspase activation can occur independently of mitochondrial cytochrome c release in certain models. [1] [5] [6]

Role in Mitochondrial Membrane Permeabilization

In addition to extrinsic pathways, UCN-01 promotes mitochondrial outer membrane permeabilization (MOMP), a pivotal event in the intrinsic apoptotic pathway. Key actions include:

  • Modulation of Bcl-2 Family Proteins: UCN-01 can alter the balance of pro- and anti-apoptotic Bcl-2 family members. It may downregulate anti-apoptotic proteins (e.g., Bcl-2, Bcl-XL, Mcl-1) and/or promote the activation or upregulation of pro-apoptotic BH3-only proteins (e.g., Bim, Bad, Noxa) and multidomain proteins (Bax, Bak).
  • Induction of Conformational Changes: UCN-01 can induce conformational activation of Bax, facilitating its translocation to the mitochondria and oligomerization.
  • Loss of Mitochondrial Membrane Potential (ΔΨm): Following MOMP, cytochrome c, Smac/DIABLO, and other pro-apoptotic factors are released into the cytosol. Cytochrome c forms the apoptosome with Apaf-1 and procaspase-9, leading to caspase-9 activation. Smac/DIABLO neutralizes Inhibitor of Apoptosis Proteins (IAPs), relieving their inhibition on caspases.
  • Synergy with DNA Damage: The DNA damage induced directly by UCN-01 or, more potently, by combination with genotoxic agents, activates p53-independent pathways converging on mitochondria, such as those involving E2F-1 or JNK activation. [5] [9]

Properties

CAS Number

112953-11-4

Product Name

7-Hydroxystaurosporine

IUPAC Name

(2S,3R,4R,6S,18R)-18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one

Molecular Formula

C28H26N4O4

Molecular Weight

482.5 g/mol

InChI

InChI=1S/C28H26N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,27,29,34H,12H2,1-3H3,(H,30,33)/t15-,18+,25-,27-,28+/m1/s1

InChI Key

PBCZSGKMGDDXIJ-VDKBNTJGSA-N

SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)NC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

UCN01, UCN-01, UCN 01, Staurosporine 7hydroxystaurosporine, KW2401, KW-2401, KW 2401

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)NC)OC

Isomeric SMILES

C[C@@]12[C@@H]([C@@H](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)[C@H](NC6=O)O)NC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.